Bromoxynil butyrate
Overview
Description
Bromoxynil butyrate is a herbicide used primarily for post-emergence control of annual broad-leaved weeds. It is an ester derivative of bromoxynil, where the butyrate group is attached to the benzonitrile functional group. This compound is known for its low aqueous solubility and volatility, making it less likely to leach into groundwater . It is moderately toxic to mammals and highly toxic to fish, but less so to other aquatic and terrestrial biodiversity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoxynil butyrate is synthesized through the esterification of bromoxynil with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, bromoxynil and butyric acid, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of various oxidation products, including brominated phenols.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield bromoxynil and butyric acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the butyrate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Brominated phenols and other oxidation products.
Hydrolysis: Bromoxynil and butyric acid.
Substitution: Various substituted bromoxynil derivatives depending on the nucleophile used.
Scientific Research Applications
Bromoxynil butyrate has several applications in scientific research:
Mechanism of Action
Bromoxynil butyrate exerts its herbicidal effects by inhibiting photosynthesis in target weeds. It specifically targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to cellular components, ultimately causing cell death in the weeds . The compound is readily absorbed by plant tissues and translocated to the site of action, ensuring effective weed control .
Comparison with Similar Compounds
Bromoxynil Octanoate: Another ester derivative of bromoxynil, with an octanoate group instead of a butyrate group.
Bromoxynil Heptanoate: Similar to bromoxynil butyrate but with a heptanoate group. It is used for similar applications but may have different efficacy and environmental impact.
Bromoxynil Phenol: The parent compound of this compound, used in various herbicidal formulations.
Uniqueness of this compound: this compound is unique in its balance of low volatility and moderate toxicity, making it effective for post-emergence weed control while minimizing environmental impact. Its specific ester group also influences its absorption and translocation properties, contributing to its effectiveness as a herbicide .
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-3-10(15)16-11-8(12)4-7(6-14)5-9(11)13/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMZYNZXIYOOHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032335 | |
Record name | Bromoxynil butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3861-41-4 | |
Record name | Bromoxynil butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3861-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromoxynil butyrate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromoxynil butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-4-cyanophenyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOXYNIL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45626LTY32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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